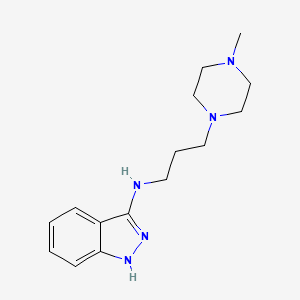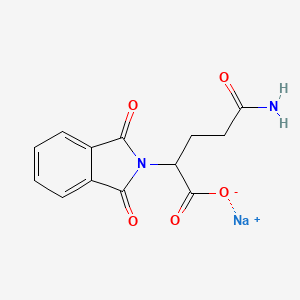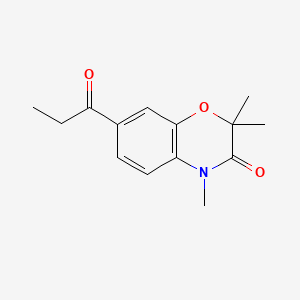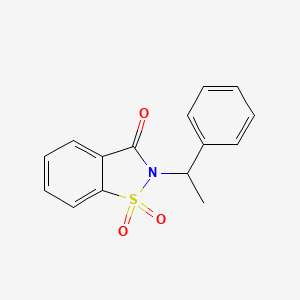
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide is a chemical compound with a complex structure that includes a benzisothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and efficiency. The process often includes steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A related compound with a similar core structure but different functional groups.
2-Phenylethylamine: Shares the phenylethyl group but lacks the benzisothiazole ring.
Benzisothiazole: The parent compound of the benzisothiazole family.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
41335-50-6 |
|---|---|
Molekularformel |
C15H13NO3S |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
1,1-dioxo-2-(1-phenylethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-11(12-7-3-2-4-8-12)16-15(17)13-9-5-6-10-14(13)20(16,18)19/h2-11H,1H3 |
InChI-Schlüssel |
BIMFNVQIKSFZBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


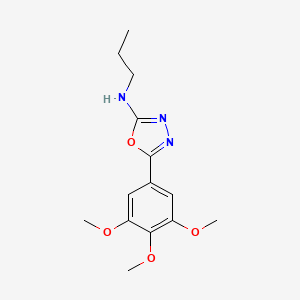
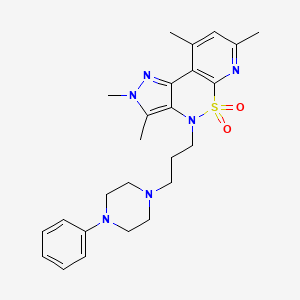

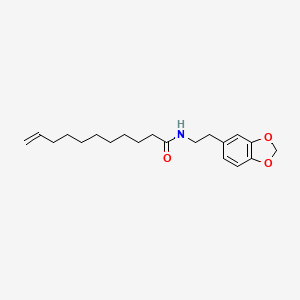
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
